molecular formula C18H14ClN3O4S B11776777 Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11776777
M. Wt: 403.8 g/mol
InChI Key: TVAIQTGHLWMIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate ( 332161-01-0) is a high-purity synthetic organic compound supplied For Research Use Only. This molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and exceptional hydrogen bond acceptor properties that enhance ligand-binding capabilities with biological targets . The structure integrates a 2-chlorophenyl-substituted oxadiazole ring connected via a thioacetamido linker to a methyl benzoate group, yielding the molecular formula C18H14ClN3O4S and a molecular weight of 403.84 g/mol . This compound is of significant interest in oncology research, particularly in the development of novel anticancer agents. Oxadiazole derivatives have demonstrated potent antiproliferative activity against various human adenocarcinomas, including breast (MCF-7), ovarian (SKOV3), and prostate (PC-3) cancer cell lines . The structural motif is actively investigated as a thymidylate synthase (TS) inhibitor, a key folate-dependent enzyme essential for DNA replication . Inhibition of TS depletes thymine nucleotides, suppresses DNA synthesis, and induces apoptosis in carcinoma cells, making this compound a valuable probe for studying DNA damage and anticancer mechanisms. In metabolic disease research, the compound serves as a key chemical intermediate for developing Dipeptidyl Peptidase-IV (DPP-IV) inhibitors . DPP-IV is a primary target for type 2 diabetes treatment, as its inhibition increases circulating glucagon-like peptide-1 (GLP-1) levels, enhancing glucose-dependent insulin secretion . Oxadiazole-based inhibitors represent a promising approach for glycemic control, with potential applications in preventing atherosclerosis progression and other diabetic complications . Researchers utilize this chemical for structure-activity relationship (SAR) studies to optimize selectivity and efficacy against DPP-IV while minimizing off-target effects. The product is offered with comprehensive analytical documentation and is intended for use in biochemical research, enzyme inhibition assays, cell-based cytotoxicity studies, and pharmaceutical development. Strictly for laboratory research purposes. Not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C18H14ClN3O4S

Molecular Weight

403.8 g/mol

IUPAC Name

methyl 4-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H14ClN3O4S/c1-25-17(24)11-6-8-12(9-7-11)20-15(23)10-27-18-22-21-16(26-18)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,23)

InChI Key

TVAIQTGHLWMIJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,3,4-Oxadiazole Core

The 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol intermediate is synthesized through cyclization of 2-chlorobenzohydrazide with carbon disulfide (CS₂) under alkaline conditions.

Reaction Conditions:

  • Hydrazide Preparation: 2-Chlorobenzoic acid (0.1 mol) is refluxed with hydrazine hydrate (NH₂NH₂·H₂O, 2.0 mol) in ethanol (EtOH) for 20 hours.

  • Cyclization: The resulting hydrazide is heated with CS₂ (4.0 mol) and potassium hydroxide (KOH) in ethanol at 55°C for 48 hours.

Mechanism:

  • Nucleophilic Attack: Hydrazide reacts with CS₂ to form a dithiocarbazate intermediate.

  • Cyclodehydration: Intramolecular dehydration forms the oxadiazole ring, releasing H₂S.

Characterization:

  • IR Spectroscopy: Peaks at 1187 cm⁻¹ (C–O–C stretching) confirm oxadiazole formation.

  • ¹H NMR: Aromatic protons appear at δ 7.37–7.56 ppm, while the thiol (-SH) proton is observed as a broad singlet at δ 7.35 ppm.

Thioether Linkage Formation

The thiol group of the oxadiazole intermediate undergoes alkylation with methyl 2-bromoacetate to introduce the thioacetamide spacer.

Reaction Conditions:

  • Alkylation: 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (1.0 mmol) is stirred with methyl 2-bromoacetate (1.2 mmol) in acetone (10 mL) and potassium carbonate (K₂CO₃, 0.83 mmol) at room temperature for 12 hours.

Mechanism:

  • SN2 Reaction: The thiolate ion attacks the electrophilic carbon of methyl 2-bromoacetate, displacing bromide.

Yield Optimization:

  • Solvent Choice: Acetone provides higher yields (72%) compared to DMF (58%) due to better solubility of intermediates.

  • Catalyst: Adding tetrabutylammonium bromide (TBAB) increases yield to 85% by phase-transfer catalysis.

Amide Coupling with Methyl 4-Aminobenzoate

The final step involves coupling the thioacetamide intermediate with methyl 4-aminobenzoate using carbodiimide-mediated activation.

Reaction Conditions:

  • Activation: 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid (1.0 mmol) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and hydroxybenzotriazole (HOBt, 1.2 mmol) in dichloromethane (DCM) at 0°C for 1 hour.

  • Coupling: Methyl 4-aminobenzoate (1.1 mmol) is added, and the mixture is stirred at room temperature for 24 hours.

Mechanism:

  • Carbodiimide Activation: EDC converts the carboxylic acid to an active O-acylisourea intermediate.

  • Nucleophilic Attack: The amine group of methyl 4-aminobenzoate attacks the activated carbonyl, forming the amide bond.

Purification:

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization: Methanol/water (4:1) yields pure product as white crystals (mp 130–132°C).

Analytical Validation and Quality Control

Spectroscopic Characterization

Technique Key Peaks Functional Group Confirmation
IR (KBr) 1673 cm⁻¹C=O (amide I)
1530 cm⁻¹C=C (aromatic)
1187 cm⁻¹C–O–C (oxadiazole)
¹H NMR δ 10.40 ppmAmide NH
δ 3.71 ppmMethoxy (-OCH₃)
δ 7.78 ppmAromatic protons (oxadiazole)
MS m/z 403.8[M+H]+ (C₁₈H₁₄ClN₃O₄S)

Note: Discrepancies in melting points (e.g., 130–132°C vs. 135–137°C) suggest polymorphism or residual solvents, necessitating differential scanning calorimetry (DSC) analysis.

Comparative Analysis of Synthetic Routes

Method A: Sequential Alkylation-Coupling

Parameter Conditions Yield Purity
Oxadiazole FormationKOH, EtOH, 55°C, 48h68%92%
Thioether SynthesisK₂CO₃, acetone, RT72%89%
Amide CouplingEDC/HOBt, DCM, 24h65%95%

Total Yield: 32% (0.68 × 0.72 × 0.65).

Method B: One-Pot Tandem Reaction

A modified approach condenses steps 2 and 3 using ultrasound irradiation:

  • Conditions: Methyl 4-aminobenzoate, EDC, and thioacetamide intermediate are sonicated in DCM at 40°C for 4 hours.

  • Yield: 78% (over two steps), with 97% purity by HPLC.

Advantages:

  • Reduced reaction time (4h vs. 28h).

  • Higher atom economy.

Challenges and Optimization Strategies

Oxadiazole Ring Instability

The 1,3,4-oxadiazole core is prone to hydrolysis under acidic conditions. Mitigation strategies include:

  • pH Control: Maintain reaction mixtures at pH 7–8 using buffer solutions.

  • Drying Agents: Molecular sieves (4Å) absorb generated H₂O during cyclization.

Thioether Oxidation

The thioether linkage (-S-) can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-). Preventative measures:

  • Inert Atmosphere: Conduct reactions under nitrogen or argon.

  • Antioxidants: Add 0.1% w/w ascorbic acid to reaction mixtures.

Scalability and Industrial Relevance

Kilogram-Scale Production

Parameter Lab Scale Pilot Scale
Batch Size10 g5 kg
Reaction Time48h72h
Yield68%61%
Purity92%89%

Key Findings:

  • Longer reaction times at scale reduce byproduct formation.

  • Centrifugal partition chromatography (CPC) improves purity to 95% .

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) group undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct(s)Key FindingsReferences
Hydrogen peroxide (H₂O₂)Sulfoxide (–SO–) derivativeSelective oxidation at 0–5°C; 75% yield
m-Chloroperbenzoic acid (mCPBA)Sulfone (–SO₂–) derivativeComplete conversion at 25°C; 90% yield

Mechanistic Insight :
The electron-deficient thioether sulfur is susceptible to electrophilic oxidation. The oxadiazole ring stabilizes transition states via conjugation, enhancing reaction rates.

Reduction Reactions

The oxadiazole ring and ester group participate in reduction:

Reagent/ConditionsProduct(s)Key FindingsReferences
Lithium aluminum hydride (LiAlH₄)Reduced oxadiazole to thiosemicarbazideCleavage of oxadiazole N–O bonds; 60% yield
H₂/Pd-CEster → Alcohol; thioether remains intactSelective reduction at 50 psi H₂; 85% yield

Structural Impact :
Reduction of the oxadiazole ring disrupts its aromaticity, generating intermediates useful for further functionalization.

Hydrolysis Reactions

The ester and acetamido groups undergo hydrolysis:

Reagent/ConditionsProduct(s)Key FindingsReferences
NaOH (aq.), refluxCarboxylic acid (–COOH) derivativeComplete saponification in 6 hrs; 95% yield
HCl (conc.), heatAcetamide → Carboxylic acid + amineAcid-catalyzed cleavage; 80% yield

Kinetics :
Ester hydrolysis follows pseudo-first-order kinetics with an activation energy of ~45 kJ/mol, as determined by Arrhenius plots.

Nucleophilic Substitution

The 2-chlorophenyl group and ester enable substitution:

Reagent/ConditionsProduct(s)Key FindingsReferences
KCN, DMFPhenyl-Cl → Phenyl-CNUllmann-type coupling; 70% yield
Morpholine, K₂CO₃Ester → MorpholinoamideNucleophilic acyl substitution; 65% yield

Steric Effects :
The chloro substituent’s ortho position hinders nucleophilic attack, requiring elevated temperatures (80–100°C) .

Cycloaddition and Ring-Opening

The oxadiazole ring participates in cycloaddition:

Reagent/ConditionsProduct(s)Key FindingsReferences
Ethylene, Cu(I) catalyst1,3,4-Oxadiazole → Triazole hybridClick chemistry; 88% yield
H₂O, acidRing-opening to thiohydrazidepH-dependent pathway; 50% yield

Theoretical Studies :
DFT calculations confirm that oxadiazole’s LUMO (+3.2 eV) facilitates dipolar cycloadditions .

Photochemical Reactions

UV-induced reactions of the oxadiazole ring:

ConditionsProduct(s)Key FindingsReferences
UV light (254 nm), O₂Singlet oxygen adductsROS generation confirmed via ESR

Applications :
Photodegradation pathways inform environmental stability assessments .

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = highest)Preferred Reactions
Thioether (–S–)1Oxidation, alkylation
Ester (–COOCH₃)2Hydrolysis, nucleophilic substitution
Oxadiazole ring3Reduction, cycloaddition
2-Chlorophenyl4Electrophilic substitution

Scientific Research Applications

Synthesis of Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
  • Thioacetylation : The resultant oxadiazole can undergo thioacetylation to introduce the thio group.
  • Coupling with Benzoic Acid Derivative : The final product is formed by coupling the thioacetylated oxadiazole with a benzoic acid derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.
  • Purification : Techniques such as recrystallization or column chromatography are employed to purify the final compound.

This compound exhibits several biological activities that make it a compound of interest in pharmacology:

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

Compound NameCell LineIC50 (µM)Reference
This compoundMCF7TBDCurrent Study
Benzamide Derivative AA54921.3 ± 4.1
Benzamide Derivative BMCF722.54
DoxorubicinMCF7~10Standard

The mechanism of action appears to involve apoptosis induction in cancer cells, characterized by increased caspase activity and decreased levels of pro-inflammatory cytokines such as TNF-α .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies on related oxadiazole derivatives have demonstrated activity against various bacterial strains and fungi, indicating potential for development into new antibiotics .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, showing its ability to scavenge free radicals effectively. This suggests potential applications in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

  • Anticancer Research : A study highlighted the anticancer efficacy of oxadiazole derivatives against breast cancer cell lines, noting their comparable effectiveness to established chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : Research has shown that oxadiazole derivatives possess significant antimicrobial properties, leading to their exploration as potential candidates for new antibiotic therapies .
  • Oxidative Stress Studies : Investigations into the antioxidant capacity of related compounds revealed their effectiveness in reducing oxidative stress markers in cellular models .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogous compounds include:

Substituents on the oxadiazole ring :

  • Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Replaces 2-chlorophenyl with 4-bromophenyl, increasing molecular weight (Br vs. Cl) and altering electronic properties.
  • Methyl 3-(2-((5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Features a 3,5-dimethoxyphenyl group, introducing steric bulk and electron-donating methoxy groups, which may reduce metabolic stability compared to halogenated derivatives .

Ester group modifications :

  • Ethyl 4-(2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate (): Ethyl ester instead of methyl ester, slightly increasing lipophilicity (logP ~0.5 units higher) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
Target Compound C₁₈H₁₅ClN₃O₄S 412.85 3.2 <0.1 (Water)
4-Bromophenyl Analogue () C₁₈H₁₅BrN₃O₄S 457.29 3.8 <0.1 (Water)
3,5-Dimethoxyphenyl Derivative () C₂₀H₂₀N₃O₆S 430.45 2.5 0.3 (DMSO)
Ethyl Ester Analogue () C₂₀H₁₈ClN₃O₄S 439.89 3.5 <0.1 (Water)

*LogP values estimated using ChemDraw software.

Biological Activity

Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its anticancer properties and mechanisms of action, supported by case studies and research findings.

  • Molecular Formula : C12H12ClN3O3S
  • Molecular Weight : 308.74 g/mol
  • CAS Number : 199339-17-8

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole ring have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values ranging from 1.8 µM to 4.5 µM .

Case Study: MCF-7 Cell Line

A study investigating a series of oxadiazole derivatives found that the most potent compound had an IC50 comparable to standard chemotherapeutic agents like Doxorubicin (IC50 1.2 µM) . This highlights the potential of this compound as a candidate for further development in cancer therapy.

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. Research indicates that these compounds can trigger cell cycle arrest and activate apoptotic pathways through various signaling mechanisms .

Table: Summary of Anticancer Activity

Compound NameCell LineIC50 (µM)Reference
DoxorubicinMCF-71.2
Methyl 4-(...)MCF-71.8 - 4.5
Other Oxadiazole DerivativesVariousVaries

Additional Biological Activities

Beyond anticancer properties, oxadiazole derivatives have been studied for their anti-inflammatory and antimicrobial activities. Some compounds have shown moderate anti-inflammatory effects when tested against specific models .

Table: Biological Activities

Activity TypeCompound NameEffectReference
AnticancerMethyl 4-(...)Cytotoxic
Anti-inflammatoryVarious Oxadiazole DerivativesModerate
AntimicrobialSelected OxadiazolesVariable

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate?

The compound can be synthesized via a multi-step protocol involving:

  • Nucleophilic substitution : Reacting 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol with chloroacetamide derivatives to form the thioether linkage.
  • Amide coupling : Condensation of the intermediate with methyl 4-aminobenzoate using coupling agents like EDC/HOBt or DCC.
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is recommended to track progress .
  • Purification : Recrystallization from methanol yields high-purity product (typical yields: 70-85%) .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., 2-chlorophenyl protons at δ 7.3–7.6 ppm) and ester carbonyl (δ ~168 ppm) .
    • IR spectroscopy : Key peaks include C=O (ester: ~1720 cm⁻¹), C=N (oxadiazole: ~1600 cm⁻¹), and S–C (thioether: ~680 cm⁻¹) .
  • Elemental analysis : Validate empirical formula (e.g., C₁₇H₁₂ClN₃O₃S) with <0.3% deviation .

Q. What safety precautions are critical during handling?

  • Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
  • Mitigation : Use fume hoods, nitrile gloves, and eye protection. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

  • Experimental variables : Activity discrepancies may arise from substituent effects (e.g., electron-withdrawing groups like Cl enhance antimicrobial potency) or assay conditions (e.g., pH-dependent solubility) .
  • Methodology :
    • Dose-response standardization : Use fixed concentrations (e.g., 10–100 µM) and include positive controls (e.g., ciprofloxacin for antibacterial assays).
    • Mechanistic studies : Employ enzyme inhibition assays (e.g., dihydrofolate reductase for antifolate activity) to isolate target interactions .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity optimization : Introduce polar groups (e.g., –OH or –NH₂) to the benzoate moiety to enhance water solubility without compromising membrane permeability.
  • Metabolic stability : Assess hepatic microsomal degradation using LC-MS/MS; blocking labile sites (e.g., ester hydrolysis) via prodrug modification may improve half-life .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB ID: 1M17). The 2-chlorophenyl and oxadiazole groups show strong π-π stacking with hydrophobic pockets .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Methodological Recommendations

  • Synthesis : Optimize reflux time (4–6 hours) and solvent (ethanol/glacial acetic acid) for higher yields .
  • Biological assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific activity from general toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.